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Welcome to the technical support center for hydroxyprogesterone (17-OHP) detection. This

guide is designed for researchers, scientists, and drug development professionals to navigate

the complexities of 17-OHP quantification. As a Senior Application Scientist, my goal is to

provide you with not just protocols, but the underlying scientific principles to empower you to

troubleshoot effectively and enhance the sensitivity of your assays. We will explore the two

primary methodologies, Immunoassays (ELISA) and Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS), providing in-depth troubleshooting guides and practical, field-tested

protocols.

Introduction: Choosing the Right Tool for the Job
The accurate detection of 17-hydroxyprogesterone is critical for applications ranging from

diagnosing congenital adrenal hyperplasia (CAH) to monitoring endocrine function in clinical

research.[1][2] The two most prevalent analytical techniques, ELISA and LC-MS/MS, offer

distinct advantages and disadvantages.

Enzyme-Linked Immunosorbent Assay (ELISA) is an antibody-based method that is

generally cost-effective, high-throughput, and does not require extensive instrumentation.

However, its sensitivity and specificity can be compromised by antibody cross-reactivity with

other structurally similar steroids.[3][4] This often leads to a higher rate of false-positive

results, especially in complex biological matrices.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold

standard for 17-OHP quantification. It offers superior specificity and sensitivity by combining

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 16 Tech Support

https://www.benchchem.com/product/b10753280?utm_src=pdf-interest
https://www.benchchem.com/product/b10753280?utm_src=pdf-body
https://www.benchchem.com/product/b10753280?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15859022/
https://novamedline.com/files/528b254a-a345-4c2b-9172-e9beeff0523a.pdf
https://www.waters.com/nextgen/us/en/library/application-notes/2016/analysis-of-17-hydroxyprogesterone-in-serum-for-clinical-research.html
https://pubmed.ncbi.nlm.nih.gov/9219057/
https://www.mdpi.com/2409-515X/6/1/6
https://pubmed.ncbi.nlm.nih.gov/30456606/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the physical separation of compounds (liquid chromatography) with mass-based detection

(tandem mass spectrometry).[1][3][5] This allows for the precise differentiation of 17-OHP

from interfering isomers and other steroids.[7] However, it requires significant capital

investment, specialized expertise, and more complex sample preparation.

The choice between these methods depends on the specific requirements of your study. ELISA

is often suitable for initial screening or for studies where absolute specificity is less critical,

while LC-MS/MS is the preferred method for confirmatory testing, clinical diagnostics, and

research requiring high accuracy and sensitivity.[5][8]

Part 1: Immunoassay (ELISA) Troubleshooting &
Sensitivity Enhancement
This section addresses common issues encountered with competitive ELISA kits for 17-OHP

detection. In a competitive ELISA, the signal is inversely proportional to the concentration of

17-OHP in the sample.[2]

Q1: My standard curve is flat, or my sample signals are
consistently low (indicating falsely high 17-OHP
concentrations). What's happening?
Answer: This is a classic sign of a failed or inhibited competition reaction. The enzyme-

conjugated 17-OHP is binding effectively, but your standard or sample 17-OHP is not, leading

to a strong signal across all wells.

Potential Causes & Solutions:

Improper Reagent Preparation/Storage: The lyophilized standard may have been improperly

reconstituted or degraded. Always use the specific diluent buffer provided in the kit and

ensure complete dissolution.[9] Store reagents, especially the standard and enzyme

conjugate, precisely as instructed by the manufacturer (typically 2-8°C).[10]

Expired Reagents: Do not use kits or reagents beyond their expiration date.[11] Antibody and

enzyme activity can decrease over time, leading to poor assay performance.

Procedural Errors:
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Incorrect Incubation Time/Temperature: The competition step is a kinetic process. Ensure

you are incubating for the time and at the temperature specified in the protocol.[10]

Deviations can prevent the reaction from reaching equilibrium.

Reagent Omission: Double-check that you have added the standard/sample, enzyme

conjugate, and primary antibody (if not pre-coated) in the correct order and to all

necessary wells.

Q2: I'm observing high background noise in my "zero
standard" (B0) wells. How can I reduce it?
Answer: High background reduces the dynamic range of your assay and compromises

sensitivity. It typically stems from non-specific binding of the enzyme conjugate to the well

surface.

Potential Causes & Solutions:

Insufficient Washing: This is the most common cause. Washing steps are critical to remove

unbound reagents.[10] Ensure you are using the recommended volume of wash buffer (e.g.,

300-400 µL per well), performing the correct number of washes (typically 3-5), and forcefully

tapping the plate on absorbent paper to remove residual buffer.[2][10]

Over-concentration of Reagents: Using too much enzyme conjugate or detection antibody

can lead to non-specific binding.[11] Prepare reagents exactly as specified in the manual. If

the problem persists, consider performing a titration experiment to optimize the conjugate

concentration.

Contaminated Substrate: The TMB substrate is light-sensitive and can degrade if

contaminated. It should be colorless before addition to the plate.[11] Use fresh substrate and

protect it from light.

Q3: My results show high variability between duplicate
wells (Poor %CV). What are the likely causes?
Answer: Poor precision (% Coefficient of Variation) makes it difficult to trust your results. The

root cause is almost always inconsistent handling or technique across the plate.
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Potential Causes & Solutions:

Pipetting Inaccuracy: Calibrate your pipettes regularly. When pipetting, use fresh tips for

every standard, control, and sample to avoid cross-contamination.[2] Ensure you are not

introducing air bubbles and are dispensing the liquid consistently in each well.

Inadequate Mixing: After adding reagents, ensure the plate is gently mixed as recommended

(e.g., on a plate shaker) to ensure a homogenous reaction in each well.[12]

"Edge Effects" (Temperature Gradients): If the outer wells of your plate perform differently

from the inner wells, it may be due to a temperature gradient during incubation. Avoid

stacking plates and ensure the incubator provides uniform heating.[11] Allowing all reagents

and samples to come to room temperature before starting is crucial.[10]

Q4: I suspect my results are falsely elevated due to
cross-reactivity. How can I confirm this and what are the
common culprits?
Answer: This is a major and valid concern for all steroid immunoassays due to the shared core

structure of these molecules.[13] Cross-reactivity occurs when the antibody binds to steroids

other than 17-OHP, leading to an overestimation of its concentration.[3]

Confirmation & Identification:

Consult the Kit Insert: The manufacturer must provide data on the cross-reactivity of the

antibody with a panel of related steroids.[13] This is your first point of reference.

Compare with a "Gold Standard": The most definitive way to confirm cross-reactivity is to

analyze a subset of your samples using LC-MS/MS.[1][6] A significant, positive bias in the

ELISA results compared to LC-MS/MS strongly suggests interference.[14]

Common Cross-Reactants: Based on structural similarity and data from various kits, the

most likely interfering compounds are other progestins and steroid precursors.
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Potential Cross-Reactant Typical Cross-Reactivity (%) Clinical/Research Relevance

11-Deoxycortisol Can be significant
Precursor in the cortisol

synthesis pathway.[13]

Progesterone
Generally low, but can be high

in some kits.[15][16]

High physiological levels

during the luteal phase and

pregnancy.

21-Deoxycortisol Can be significant
Elevated in certain forms of

CAH.[3]

Corticosterone Varies by kit Another glucocorticoid.[13]

17-hydroxypregnenolone Varies by kit A precursor to 17-OHP.

Cortisol
Usually low, but can interfere

at high concentrations.[17]

The most abundant

glucocorticoid.

Table 1: Common Cross-

Reactants in 17-OHP

Immunoassays. Data compiled

from multiple sources.[3][13]

[15][16]

Q5: How can I improve the sensitivity and specificity of
my immunoassay by mitigating cross-reactivity?
Answer: If cross-reactivity is a confirmed issue, you can significantly improve your data quality

by incorporating a sample cleanup step prior to running the ELISA. Solid Phase Extraction

(SPE) is a highly effective technique for this.[13] SPE uses a packed cartridge to selectively

bind and elute 17-OHP, separating it from many of the interfering, structurally similar steroids.

This results in a cleaner sample matrix and a more accurate quantification.[13]

(A detailed protocol for Solid Phase Extraction is provided in the "Protocols" section of this

guide.)
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Part 2: LC-MS/MS Troubleshooting & Sensitivity
Enhancement
LC-MS/MS provides unparalleled sensitivity and specificity but requires careful optimization.

This section addresses common challenges in developing and running a robust LC-MS/MS

method for 17-OHP.

Q1: My signal intensity is low, and I'm struggling to
achieve the required Limit of Quantification (LOQ). How
can I boost my signal?
Answer: Low sensitivity in LC-MS/MS can originate from the liquid chromatography, the ion

source, or the mass spectrometer settings. A systematic approach is key.

Potential Causes & Solutions:

Inefficient Ionization: 17-OHP is typically analyzed in positive ion mode using Atmospheric

Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[18][19]

Optimize Source Parameters: Systematically tune the ion source parameters, including

capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

Infusing a standard solution of 17-OHP directly into the source is the most effective way to

do this.[7]

Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the

mobile phase can promote protonation and enhance signal intensity. However, the

concentration must be optimized (typically 0.1%), as excessive additives can sometimes

cause ion suppression.[7]

Suboptimal MS/MS Parameters:

MRM Transition Selection: Ensure you are using the most intense and specific multiple

reaction monitoring (MRM) transitions. For 17-OHP, common transitions include

monitoring the precursor ion m/z 331 and fragment ions such as m/z 97 or 109.[19][20]
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Collision Energy: Optimize the collision energy for each MRM transition to maximize the

abundance of your fragment ions.

Dirty Instrument Components: A dirty ion source or mass spectrometer optics can

significantly reduce signal. If you observe a gradual loss of sensitivity over time, cleaning the

ion source components (e.g., capillary, cone) is often necessary.[7]

Q2: I'm seeing significant ion suppression, and my
results are inconsistent. What is the cause and how can
I fix it?
Answer: This is arguably the most significant challenge in LC-MS/MS analysis of biological

samples. Matrix effect refers to the alteration of ionization efficiency by co-eluting compounds

from the sample matrix (e.g., salts, phospholipids).[21][22] This typically leads to ion

suppression, where the matrix components interfere with the analyte's ability to form gas-phase

ions, resulting in a suppressed signal and inaccurate quantification.[23]

Potential Causes & Solutions:

Inadequate Sample Cleanup: The more complex the matrix, the more critical the cleanup.

Improve Extraction: Transition from a simple protein precipitation ("crash") to a more

selective technique like Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).[7]

[18] SPE, particularly using a reverse-phase sorbent, is highly effective at removing salts

and phospholipids.[3][22]

Insufficient Chromatographic Separation: If matrix components co-elute with 17-OHP, they

will interfere with ionization.

Optimize Gradient: Adjust the liquid chromatography gradient to better resolve 17-OHP

from the "matrix peak" that often appears early in the run.

Change Column Chemistry: If resolution is still an issue, consider a different column. A

C18 column is common, but other chemistries might provide better selectivity for your

specific matrix.[1][24]
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to

compensate for matrix effects. A SIL-IS (e.g., 17-OHP-d8) is chemically identical to the

analyte but has a different mass.[18][19] It will co-elute with the analyte and experience the

same degree of ion suppression. By calculating the ratio of the analyte peak area to the

internal standard peak area, the variability caused by matrix effects is normalized, leading to

highly accurate and precise results.[20]

Q3: My chromatographic peaks are broad, tailing, or
splitting. What's wrong with my chromatography?
Answer: Poor peak shape compromises both resolution and sensitivity. This issue almost

always originates in the liquid chromatography system or the column itself.

Potential Causes & Solutions:

Column Degradation: The analytical column has a finite lifetime. Contaminants can

irreversibly bind to the stationary phase, or the packed bed can degrade.

Use a Guard Column: A guard column is a small, inexpensive column placed before the

main analytical column to protect it from contaminants.[7]

Flush the Column: Try flushing the column with a strong solvent (as recommended by the

manufacturer) to remove contaminants. If this fails, the column may need to be replaced.

[7]

Sample Solvent Incompatibility: If your final sample extract is dissolved in a solvent much

stronger than the initial mobile phase (e.g., 100% methanol when the mobile phase starts at

10% methanol), it can cause peak distortion. The sample solvent should be as close in

composition and strength to the initial mobile phase as possible.[7]

Extra-Column Volume: Excessive tubing length or large-diameter fittings between the

injector, column, and detector can cause peak broadening. Ensure the flow path is optimized

and connections are sound.

Part 3: FAQs - Method Selection & General Issues

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://documents.thermofisher.com/TFS-Assets/CMD/posters/po-73136-lc-ms-17-hydroxyprogesterone-blood-aacc2019-po73136-en.pdf
https://pubmed.ncbi.nlm.nih.gov/16737854/
https://www.researchgate.net/publication/7044768_Clinical_determination_of_17-hydroxyprogesterone_in_serum_by_LC-MSMS_Comparison_to_Coat-A-Count_RIA_method
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_11_Hydroxyprogesterone_Detection_by_LC_MS_MS.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_11_Hydroxyprogesterone_Detection_by_LC_MS_MS.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_11_Hydroxyprogesterone_Detection_by_LC_MS_MS.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q1: Which method, ELISA or LC-MS/MS, is more suitable
for my research?
Answer: The optimal method depends on your specific research needs. Here is a comparative

summary:

Parameter ELISA LC-MS/MS

Sensitivity
Good (pg/mL to ng/mL range)

[10]

Excellent (Can achieve lower

pg/mL detection)[3][19]

Specificity

Moderate; prone to cross-

reactivity with similar steroids.

[3][4]

Very High; distinguishes

between isobaric compounds.

[5][7]

Throughput
High (multiple 96-well plates

per day).[25]

Lower (sample-by-sample

analysis, though automation

helps).[18]

Cost per Sample Lower. Higher.

Initial Investment Low (requires a plate reader).
High (requires a dedicated LC-

MS/MS system).

Required Expertise Minimal training required.

Requires a skilled operator

with expertise in

chromatography and mass

spectrometry.

Best Use Case

High-throughput screening,

studies where high specificity

is not paramount.

Confirmatory analysis, clinical

diagnostics, research requiring

high accuracy.[5][8]

Table 2: Comparison of

Hydroxyprogesterone

Detection Methods.

Q2: What is the best way to prepare my calibration
standards?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.biovendor.com/17-oh-progesterone-free-in-saliva-elisa/PDS.pdf
https://www.waters.com/nextgen/us/en/library/application-notes/2016/analysis-of-17-hydroxyprogesterone-in-serum-for-clinical-research.html
https://pubmed.ncbi.nlm.nih.gov/16737854/
https://www.waters.com/nextgen/us/en/library/application-notes/2016/analysis-of-17-hydroxyprogesterone-in-serum-for-clinical-research.html
https://pubmed.ncbi.nlm.nih.gov/9219057/
https://www.mdpi.com/2409-515X/6/1/6
https://www.benchchem.com/pdf/Technical_Support_Center_Optimizing_11_Hydroxyprogesterone_Detection_by_LC_MS_MS.pdf
https://stjohnslabs.com/universal-17-ohp-17-hydroxyprogesterone-competitive-elisa-kit-kit-stje0006778/
https://documents.thermofisher.com/TFS-Assets/CMD/posters/po-73136-lc-ms-17-hydroxyprogesterone-blood-aacc2019-po73136-en.pdf
https://www.mdpi.com/2409-515X/6/1/6
https://www.droracle.ai/articles/472272/what-does-the-17-hydroxyprogesterone-17-ohp-test-measure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Answer: To ensure accuracy, your calibrators should be prepared in a matrix that is as close as

possible to your actual samples. This helps to account for any matrix effects that may be

present in both immunoassays and LC-MS/MS.[6] For serum or plasma samples, the best

practice is to prepare calibrators by spiking known concentrations of a certified 17-OHP

reference solution into a surrogate matrix, such as commercially available stripped human

serum.[3]

Q3: Can I use serum and plasma interchangeably? What
about other sample types like saliva?
Answer: Serum and plasma are the most common matrices for 17-OHP analysis.[25][26]

Generally, they can be used interchangeably, but it is critical to be consistent within a study. If

you validate your method with serum, use serum for all samples. Some ELISA kits are

validated for multiple sample types, including tissue homogenates and cell culture

supernatants.[25] Saliva is also a viable matrix for measuring the free, unbound fraction of 17-

OHP, but requires a specific, highly sensitive assay designed for that purpose.[10]

Part 4: Diagrams & Workflows
// Connections P1 -> A1; P2 -> A1; A1 -> A2 -> A3 -> A4 -> A5 -> A6 -> A7 -> D1 -> D2;

// Troubleshooting Nodes node [shape=ellipse, style=filled, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; T1 [label="High CVs?"]; T2 [label="High Background?"]; T3 [label="Low

Signal?"]; T4 [label="Poor Curve Fit?"];

// Troubleshooting Edges edge [color="#EA4335", style=dashed, arrowhead=vee]; T1 -> A1

[label="Pipetting Error"]; T2 -> A4 [label="Insufficient Washing"]; T3 -> A3 [label="Incorrect

Incubation"]; T4 -> P1 [label="Standard Degradation"]; } enddot Caption: ELISA workflow with

key troubleshooting checkpoints.

// Connections S1 -> S2 -> S3 -> S4 -> L1 -> L2 -> L3 -> L4 -> D1 -> D2 -> D3;

// Optimization Nodes node [shape=ellipse, style=filled, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; O1 [label="Minimize Matrix Effects"]; O2 [label="Improve Peak Shape"];

O3 [label="Maximize Signal"];
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// Optimization Edges edge [color="#4285F4", style=dashed, arrowhead=vee]; O1 -> S3

[label="Enhance Cleanup"]; O2 -> L2 [label="Optimize Gradient/\nColumn"]; O3 -> L3

[label="Tune Source\nParameters"]; } enddot Caption: LC-MS/MS workflow highlighting key

optimization stages.

Click to download full resolution via product page

Part 5: Key Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Serum for
17-OHP Analysis
This protocol describes a general procedure for cleaning up serum samples to reduce matrix

effects and cross-reactivity before analysis by either LC-MS/MS or ELISA. This protocol is

adapted from methodologies described by Waters Corporation and others.[3][20]

Materials:

SPE Cartridges (e.g., Oasis PRiME HLB or equivalent reverse-phase sorbent)

SPE Vacuum Manifold

High-purity Methanol and Water

Internal Standard (e.g., 17-OHP-¹³C₃ in methanol) for LC-MS/MS

Sample tubes, vortex mixer, centrifuge

Procedure:

Sample Pre-treatment:

Pipette 100 µL of serum or plasma into a clean tube.

(For LC-MS/MS): Add 25 µL of internal standard solution (e.g., 75 nmol/L 17-OHP-¹³C₃).

Vortex briefly.
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Add 200 µL of methanol to precipitate proteins. Vortex for 20 seconds.

Add 550 µL of water and vortex again.

Centrifuge at 4000 x g for 5 minutes to pellet the precipitated proteins.[3]

SPE Cartridge Conditioning:

Place SPE cartridges on the vacuum manifold.

Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of water through

each cartridge. Do not let the sorbent bed go dry.

Sample Loading:

Load the supernatant (approx. 600 µL) from the pre-treatment step onto the conditioned

SPE cartridge.

Apply a gentle vacuum to slowly pull the sample through the sorbent bed (e.g., 1-2 drops

per second).

Washing (Interference Removal):

Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 35% methanol in

water) to remove polar interferences like salts.[3]

Apply vacuum to dry the sorbent bed completely (approx. 5 minutes).

Elution:

Place clean collection tubes inside the manifold.

Elute the 17-OHP from the cartridge using 1 mL of a strong organic solvent, such as

methanol or acetonitrile.

Final Preparation:

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
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Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of the appropriate

solvent (mobile phase for LC-MS/MS or the assay buffer for ELISA). Vortex thoroughly.

The sample is now ready for injection or addition to the ELISA plate.

Protocol 2: Assessing Antibody Cross-Reactivity in an
ELISA
This protocol allows you to experimentally determine the specificity of your 17-OHP

immunoassay against potential interfering compounds.[13]

Materials:

17-OHP ELISA Kit

Certified reference standards of potential cross-reactants (e.g., Progesterone, 11-

Deoxycortisol, Cortisol)

Assay buffer from the ELISA kit

Procedure:

Prepare Standard Curve: Prepare and run the 17-OHP standard curve in duplicate as per the

kit protocol. This is essential for calculating apparent concentrations.

Prepare Cross-Reactant Solutions:

For each potential cross-reactant, prepare a series of high-concentration solutions in the

assay buffer. The concentrations should span a wide range, including physiologically

plausible and supraphysiological levels.

Run the Assay:

In separate wells of the same ELISA plate, add each concentration of the potential cross-

reactant solutions in duplicate (in place of the sample).

Complete the rest of the ELISA procedure according to the kit instructions.
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Calculate Cross-Reactivity:

For each well containing a cross-reactant, use the 17-OHP standard curve to determine

the "apparent 17-OHP concentration".

Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity =

(Apparent 17-OHP Concentration / Actual Cross-Reactant Concentration) x 100

A high percentage indicates significant interference from that compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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